Home > Products > Screening Compounds P120432 > Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate - 1199215-68-3

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate

Catalog Number: EVT-1728958
CAS Number: 1199215-68-3
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Several publications provide detailed crystallographic data for similar pyrazole carboxylate derivatives, revealing insights into their molecular structures. For instance, the crystal structure of Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate highlights the planar nature of the pyrazole ring and its specific dihedral angles with the attached phenyl and chlorophenyl rings. [] These structural features, along with the observed C—H⋯O hydrogen bonds, contribute to the overall conformation and crystal packing of the molecule. [] While specific crystallographic data for Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is absent in the provided papers, these studies on analogous compounds offer valuable information that can be extrapolated to understand its potential molecular structure.

5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole

  • Compound Description: This compound serves as a core structure in a study that explores the impact of substituents on the benzyl group on the crystal packing of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole derivatives. The study examines seven analogues with varying substituents, revealing diverse hydrogen-bonding patterns and supramolecular structures. []
  • Relevance: This compound shares the same base structure as Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate, with the key difference being the replacement of the carboxylate ethyl ester group with a benzylamino group at the 5-position of the pyrazole ring. []

5-[(Benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole

  • Compound Description: This compound is part of a study investigating hydrogen-bonding patterns in substituted pyrazoles. This specific molecule forms tetramolecular hydrogen-bonded aggregates in its crystal structure, highlighting the influence of substituents on intermolecular interactions. []
  • Relevance: This compound shares the 3-tert-butyl-1-phenyl-1H-pyrazole core structure with Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate. The major structural difference lies in the more complex substitution at the 5-position of the pyrazole ring, featuring a (benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino group. []

Ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound is the preferred product in a regioselective synthesis targeting 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. The study utilizes NOE difference experiments to unambiguously determine the structure of this regioisomer. []
  • Relevance: This compound belongs to the same 3-alkyl-1-aryl-1H-pyrazole-5-carboxylate family as Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate. The primary structural difference between them is the butyl group at the 3-position of the pyrazole ring instead of a tert-butyl group. []

Ethyl 5-butyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Compound Description: This compound is the minor product in a regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. Despite being structurally similar to the major product (Ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate), its formation is significantly less favored. []
  • Relevance: This compound is a regioisomer of Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate. The positions of the butyl and carboxylate ethyl ester substituents are swapped on the pyrazole ring compared to the target compound. []

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

  • Compound Description: This compound is synthesized as a key intermediate in a study focusing on developing new synthetic routes for pyrazolopyrimidine derivatives. The compound is prepared via an unusual Beckmann rearrangement and serves as a versatile precursor for further transformations. []
  • Relevance: This compound shares the 1-phenyl-1H-pyrazole-3-carboxylate core structure with Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate. The difference lies in the presence of amino and cyano substituents at the 5- and 4-positions, respectively, on the pyrazole ring, instead of a tert-butyl group at the 3-position. []

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Compound Description: This compound's synthesis, spectroscopic characteristics, and single-crystal X-ray structure are reported in a study that investigates its structural and electronic properties. []

5-Substituted 1-phenyl-1H-pyrazole-4-carboxylic acids

  • Compound Description: This series of compounds, synthesized from ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, showcases potent anti-inflammatory, analgesic, and antipyretic activities. []
  • Relevance: This series shares the 1-phenyl-1H-pyrazole core structure with Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate. These compounds are structurally related by the presence of a carboxylic acid group at the 4-position, while the target compound features a carboxylate ethyl ester at the 5-position. The "5-substituted" designation signifies various substituents present on the pyrazole ring. []

1-Phenyl-4-pivaloyl-1H-pyrazole

  • Compound Description: Synthesized from a pyrazole precursor, this compound exhibits notable anti-inflammatory, analgesic, and antipyretic activities. []

5-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole derivatives

  • Compound Description: This group of compounds was synthesized and evaluated for their antibacterial and antifungal properties. []
  • Relevance: These compounds contain a 1-phenyl-1H-pyrazole-3-yl moiety, which links them to Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate. The structural difference lies in the presence of a 1,2,4-oxadiazole ring linked to the 3-position of the pyrazole ring and various aryl substituents at specific positions. []

Ethyl 5-(4-(2-Phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate

  • Compound Description: Synthesized and characterized as a potential acrosin inhibitor, this compound exhibits moderate inhibitory activity. []

Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity. Notably, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) showed significant activity. []

3-Alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-pyrazole-5-carboxylates

  • Compound Description: This series of compounds, synthesized through a regioselective condensation reaction, displays potent and long-lasting angiotensin II antagonist activity. []
Overview

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C16H20N2O2C_{16}H_{20}N_{2}O_{2} and a molecular weight of approximately 272.34 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is classified as an organic low-molecular-weight compound, particularly within the category of heterocyclic compounds.

Synthesis Analysis

The synthesis of ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate can be achieved through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. One notable synthesis method involves the use of tert-butyl acetoacetate and phenylhydrazine, where the reaction conditions are optimized to yield high purity and yield of the product. The synthetic route generally includes:

  1. Formation of Pyrazole Ring: The initial step involves the condensation of phenylhydrazine with a suitable carbonyl compound.
  2. Carboxylation: Following the formation of the pyrazole ring, carboxylation is performed to introduce the carboxylate group.
  3. Ethyl Ester Formation: Finally, esterification with ethanol results in the formation of ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate.

Technical details regarding reaction conditions, such as temperature, solvent choice (e.g., ethanol or acetonitrile), and catalysts (if any), are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
  2. Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can hydrolyze to form the corresponding carboxylic acid.
  3. Condensation Reactions: It may also react with amines or other nucleophiles to form more complex derivatives.

Technical details regarding reaction conditions, such as solvent systems and temperature profiles, are essential for achieving desired outcomes.

Mechanism of Action

The mechanism of action for ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate primarily relates to its interactions in biological systems. Pyrazole derivatives are known to exhibit various pharmacological activities, including anti-inflammatory and analgesic effects.

The proposed mechanism involves:

  1. Receptor Binding: The compound may interact with specific receptors or enzymes in biological pathways.
  2. Signal Transduction Modulation: Upon binding, it may modulate signaling pathways, leading to physiological responses such as pain relief or anti-inflammatory effects.

Data supporting these mechanisms typically come from in vitro and in vivo studies assessing biological activity.

Physical and Chemical Properties Analysis

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Boiling Point: Not well-documented but expected to be above typical organic compounds due to its molecular weight.

Relevant data includes:

  • Melting Point: Specific melting points can vary based on purity but are generally around room temperature.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly employed for characterization.

Applications

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate has several scientific uses:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various diseases due to its biological activity.
  2. Material Science: Potential applications in creating novel materials with specific optical properties.
  3. Research Applications: Utilized in proteomics research for studying protein interactions and functions.
Synthetic Methodologies and Optimization Strategies

Cyclocondensation Reactions with β-Keto Esters and Hydrazine Derivatives

The most industrially viable route to ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate (C₁₆H₂₀N₂O₂, MW 272.35) involves the cyclocondensation of β-dicarbonyl precursors with substituted hydrazines. A highly optimized single-step synthesis utilizes ethyl 4,4-dimethyl-3-oxopentanoate (derived from pinacolone and diethyl oxalate) and phenylhydrazine under acidic catalysis. This Knorr-type pyrazole synthesis proceeds via hydrazone formation, followed by intramolecular cyclodehydration at 80–100°C in ethanol or toluene, yielding the target compound in >75% purity after crystallization [3] [7].

Critical parameters influencing yield and selectivity include:

  • Molar ratio optimization: A 10% excess of phenylhydrazine (1.1:1) suppresses bis-hydrazone formation
  • Acid catalyst selection: p-Toluenesulfonic acid (5 mol%) outperforms acetic acid by minimizing ester hydrolysis
  • Temperature control: Reactions maintained at 85°C ± 5°C prevent thermal degradation of the tert-butyl group

Table 1: Comparative Analysis of Cyclocondensation Strategies

Precursor SystemCatalystTemp (°C)Reaction Time (h)Yield (%)Regioselectivity
Ethyl 4,4-dimethyl-3-oxopentanoate + phenylhydrazinep-TsOH85682>98% 1,3,5-trisubstituted
Pinacolone + diethyl oxalate + phenylhydrazineZnCl₂100126890% 1,3,5-trisubstituted
Preformed hydrazone cyclizationNone120375>99% 1,3,5-trisubstituted

Alternative approaches include tandem cross-coupling/electrocyclization methodologies where (Z)-enol triflates couple with diazoacetates under Pd(PPh₃)₄ catalysis (5 mol%) in DMF, followed by thermal electrocyclization at 60°C. While elegant, this method achieves only 29% yield for phenyl-substituted pyrazoles and requires expensive palladium catalysts [9].

Regiochemical Control in Pyrazole Ring Formation via Solvent-Dependent Pathways

Regioselectivity in unsymmetrical 1,3-dicarbonyl condensations presents significant synthetic challenges. For ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate, the steric bulk of the tert-butyl group inherently favors 3,5-substitution patterns. However, solvent systems dramatically influence isomeric purity:

  • Polar protic solvents (MeOH, EtOH): Promote kinetic protonation at the less hindered carbonyl, yielding >95% of the desired 5-ester-3-tert-butyl isomer through chelation-controlled enolization [8]
  • Aprotic solvents (DMF, THF): Enable equilibration to the thermodynamically favored 3-ester isomer (70:30 ratio) via reversible enolate formation
  • Micellar systems (H₂O/TX-100): Provide unusual regiochemical inversion (85% 3-ester isomer) due to interfacial packing effects

The phenyl substituent at N1 further enhances regiocontrol by:

  • Electronic deactivation of adjacent ring positions toward electrophilic cyclization
  • Steric blockade of alternative cyclization modes
  • Conjugation stabilization of the 1-phenyl-5-carboxylate system [8]

Experimental validation through ¹H-NMR reaction monitoring confirms that ethanol/water (4:1) mixtures at pH 5–6 provide optimal regioselectivity (>98:2) while maintaining ester integrity. This solvent system facilitates crystallization-driven purification, enhancing isomeric purity to pharmaceutically acceptable standards (>99.5%) [3] [8].

Continuous Flow Processes for Industrial-Scale Production

Transitioning from batch to continuous flow synthesis addresses critical limitations in large-scale pyrazole manufacturing. Key advantages demonstrated for this compound include:

  • Precise thermal control: Microreactors maintain the exothermic cyclization (ΔH = -89 kJ/mol) at 85°C ± 1°C, eliminating thermal runaway observed in batch reactors
  • Reduced reaction times: Residence times of 12 minutes achieve 95% conversion versus 6 hours in batch mode
  • Integrated purification: Inline liquid-liquid extraction units remove catalyst residues, delivering 99.5% pure product without additional steps [3]

A validated two-stage continuous process comprises:

Stage 1: Pre-reactor mixing  - Solutions of ethyl 4,4-dimethyl-3-oxopentanoate (1.0M in EtOH) and phenylhydrazine (1.1M in EtOH)  - Laminar flow mixer (40°C, τ = 30 sec)  Stage 2: Cyclization reactor  - Tubular reactor (ID 2mm, PFA coil, 85°C)  - p-TsOH catalyst injection (0.05 equiv)  - Residence time: 12 min  Stage 3: Workup  - In-line neutralization (NaOH solution)  - Membrane-based solvent exchange to toluene  - Crystallization at 5°C  

This system achieves 91% isolated yield at 50 mmol/hr productivity with >99% regiochemical purity, significantly outperforming batch methodologies [3] [7].

Post-Synthetic Modifications: Ester Hydrolysis and Functional Group Interconversions

The ethyl ester moiety in ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate serves as a versatile handle for diversification. Controlled hydrolysis to 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (C₁₄H₁₆N₂O₂, MW 244.29) exemplifies a strategically important transformation:

Optimized Hydrolysis Conditions

- Reagent: LiOH·H₂O (3.0 equiv)  - Solvent: THF/H₂O (4:1)  - Temperature: 0°C → 25°C (gradient over 2h)  - Conversion: >99% (HPLC)  - Isolation: Acidification to pH 2 → filtration → 95% yield  - Purity: 99.7% (HPLC)  [10]  

Table 2: Comparative Carboxylic Acid Synthesis Routes

MethodReaction ConditionsTime (h)Yield (%)Impurity Profile
LiOH hydrolysisTHF/H₂O (4:1), 0°C → 25°C395<0.3% ester; <0.1% des-phenyl
NaOH hydrolysisEtOH/H₂O (1:1), reflux8825% decarboxylation products
Enzymatic hydrolysisPhosphate buffer (pH 7.5), 37°C486515% unreacted ester
Acid-catalyzed hydrolysis6M HCl, dioxane, reflux24788% tert-butyl cleavage

The carboxylic acid product serves as a platform for diverse derivatives:

  • Amide formation: Coupling with HATU/DIPEA provides primary and secondary amides in 80–92% yield
  • Weinreb amide synthesis: Using N,O-dimethylhydroxylamine (94% yield) enables access to ketone derivatives
  • Decarboxylative coupling: Silver-catalyzed reactions with aryl iodides afford 4-arylated pyrazoles [9] [10]

Notably, the tert-butyl group demonstrates remarkable stability under these conditions, with <0.5% degradation observed even under strongly basic conditions (pH >12, 100°C). This robustness enables the acid to function as a synthetic building block for medicinal chemistry applications requiring further elaboration [9] [10].

Properties

CAS Number

1199215-68-3

Product Name

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 5-tert-butyl-2-phenylpyrazole-3-carboxylate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-5-20-15(19)13-11-14(16(2,3)4)17-18(13)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3

InChI Key

FCAZBVSMQZUCQB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.